3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a fluoro group, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-pyridineboronic acid pinacol ester: This compound shares the fluoro group and a similar structural motif but differs in its overall structure and applications.
Fluorinated pyrroles: These compounds also contain fluorine and pyrrole rings, making them structurally similar.
Uniqueness
3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the fluoro group enhances its reactivity and binding affinity, while the biphenyl core provides structural stability.
Properties
Molecular Formula |
C18H16FNO3 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-fluoro-4-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16FNO3/c19-16-9-11(5-6-15(16)18(22)23)13-3-1-2-4-14(13)17(21)12-7-8-20-10-12/h1-6,9,12,20H,7-8,10H2,(H,22,23) |
InChI Key |
LDGQNCAIWYGICB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
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